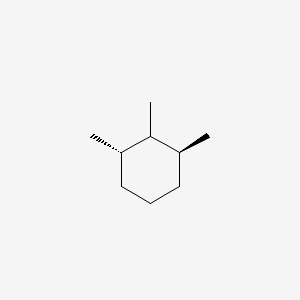
(1S,3S)-1,2,3-trimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S)-1,2,3-trimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is a stereoisomer of trimethylcyclohexane, characterized by the specific spatial arrangement of its methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1,2,3-trimethylcyclohexane typically involves the hydrogenation of corresponding aromatic compounds or the cyclization of linear precursors. One common method is the catalytic hydrogenation of 1,2,3-trimethylbenzene using a palladium or platinum catalyst under high pressure and temperature conditions. Another approach involves the cyclization of 1,2,3-trimethylhexane using acidic catalysts to induce ring closure.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure reactors and efficient catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the efficiency of the production process.
化学反应分析
Types of Reactions
(1S,3S)-1,2,3-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons using hydrogen gas and metal catalysts.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, typically using reagents like chlorine or bromine under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light or heat
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclohexanes
科学研究应用
(1S,3S)-1,2,3-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
作用机制
The mechanism of action of (1S,3S)-1,2,3-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(1R,3R)-1,2,3-trimethylcyclohexane: Another stereoisomer with different spatial arrangement of methyl groups.
1,2,4-trimethylcyclohexane: Differing in the position of the methyl groups on the cyclohexane ring.
1,3,5-trimethylcyclohexane: Another isomer with a distinct methyl group arrangement.
Uniqueness
(1S,3S)-1,2,3-trimethylcyclohexane is unique due to its specific stereochemistry, which can influence its physical and chemical properties, as well as its reactivity and interactions with other molecules. This uniqueness makes it valuable for studying stereochemical effects and for applications requiring specific molecular configurations.
属性
CAS 编号 |
20348-72-5 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
(1S,3S)-1,2,3-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI 键 |
DQTVJLHNWPRPPH-YUMQZZPRSA-N |
手性 SMILES |
C[C@H]1CCC[C@@H](C1C)C |
规范 SMILES |
CC1CCCC(C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















